2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Description

Molecular Formula and Crystallographic Characterization

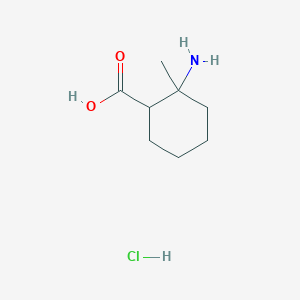

The molecular structure of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has been extensively characterized through multiple analytical techniques and database entries. The compound exhibits the molecular formula C8H16ClNO2 with a molecular weight of 193.67 grams per mole. This formulation represents the hydrochloride salt of the parent amino acid, where the chloride anion associates with the protonated amino group. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural organization around a cyclohexane backbone with specific substitution patterns.

Crystallographic identification systems have assigned this compound the Chemical Abstracts Service registry number 1423025-63-1, along with the European Community number 890-577-2. The PubChem database maintains detailed structural records under compound identifier 53396865, providing comprehensive chemical property data and structural representations. Advanced computational chemistry methods have generated standardized structural descriptors including the InChI key RIKSICCAWWEQSL-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation CC1(CCCCC1C(=O)O)N.Cl.

Detailed structural analysis reveals specific stereochemical considerations inherent to the cyclohexane ring system. The compound possesses two potential stereocenters at the carbon atoms bearing the amino-methyl substituent and the carboxylic acid group, respectively. The relative spatial arrangement of these functional groups significantly influences the compound's overall molecular geometry and subsequent physicochemical properties. Crystallographic studies of related aminocyclohexane carboxylic acid derivatives have demonstrated that these compounds typically adopt chair conformations for the cyclohexane ring, with specific preferences for axial or equatorial positioning of substituents.

The following table summarizes the key molecular characterization data for this compound:

Conformational Analysis of Cyclohexane Ring System

The conformational behavior of this compound centers on the fundamental chair-chair interconversion characteristic of cyclohexane derivatives. Research on methylcyclohexane systems has established that the most stable conformation corresponds to the chair arrangement where methyl substituents preferentially occupy equatorial positions rather than axial orientations. This preference arises from the minimization of 1,3-diaxial steric interactions that occur when bulky substituents are placed in axial positions on the cyclohexane ring.

For the specific case of this compound, the conformational analysis becomes more complex due to the presence of multiple substituents. The compound features a geminal dimethyl-amino substitution at position 2 and a carboxylic acid group at position 1. Studies on related 1-aminocyclohexane-1-carboxylic acid derivatives have shown that the cyclohexane rings consistently adopt near-perfect chair conformations. In six out of seven crystallographically characterized structures, the amino group occupied axial positions, with only the free amino acid showing the carbonyl group in an axial orientation.

The conformational preferences of this compound are influenced by several factors including hydrogen bonding patterns, electrostatic interactions, and steric considerations. The presence of the methyl group at the same carbon as the amino functionality creates a quaternary carbon center that eliminates conformational flexibility at this position. However, the relative orientation of the carboxylic acid group can still vary between axial and equatorial positions through ring-flipping processes. Computational studies and crystallographic evidence suggest that the carboxylic acid group likely adopts an equatorial position to minimize unfavorable 1,3-diaxial interactions.

Energy calculations for methylcyclohexane indicate that equatorial conformers are approximately 7.6 kilojoules per mole more stable than their axial counterparts. For larger substituents, this energy difference increases substantially, with tert-butylcyclohexane showing a 21 kilojoule per mole preference for equatorial positioning. The amino-methyl substitution pattern in this compound would be expected to show intermediate behavior, with significant preference for configurations that minimize steric strain.

Research findings from torsion angle analyses of aminocyclohexane carboxylic acid derivatives indicate that the values determined for phi and psi angles correspond to folded, potentially helical conformations. These conformational characteristics have implications for the compound's potential biological activity and its interactions with other molecular systems. The rigid cyclohexane framework provides a constrained environment that limits conformational freedom while maintaining specific spatial relationships between functional groups.

Zwitterionic Properties and Protonation State Analysis

The zwitterionic behavior of this compound represents a crucial aspect of its chemical character and influences its solubility, stability, and potential biological interactions. The compound contains both basic amino functionality and acidic carboxylic acid groups, creating the potential for internal salt formation under appropriate conditions. In the hydrochloride salt form, the amino group exists in a protonated state, forming an ionic association with the chloride anion rather than displaying traditional zwitterionic character.

Analysis of the protonation states reveals that the amino group's basicity is significantly influenced by the cyclohexane ring environment and the adjacent methyl substituent. The electron-donating effect of the methyl group enhances the basicity of the amino nitrogen, making it more readily protonated under acidic conditions. Simultaneously, the carboxylic acid group maintains its acidic character, with the ability to donate protons under basic conditions. The interplay between these opposing ionization tendencies creates a complex acid-base equilibrium system.

The hydrochloride salt formation indicates that under the conditions of synthesis and isolation, the amino group's basicity exceeds the carboxylic acid's acidity, resulting in preferential protonation of the nitrogen atom. This protonation state enhances the compound's water solubility by introducing ionic character and facilitating hydrogen bonding interactions with water molecules. The chloride counterion provides additional opportunities for ionic interactions and hydrogen bonding, further stabilizing the overall structure in aqueous environments.

Comparative analysis with the parent amino acid reveals distinct differences in protonation behavior. The free base form, characterized by the molecular formula C8H15NO2 and molecular weight of 157.21 grams per mole, can exist in multiple protonation states depending on solution conditions. The isoelectric point of such amino acid derivatives typically falls in the range of 6-8, representing the solution conditions where zwitterionic character predominates. Below this range, the amino group becomes predominantly protonated, while above this range, the carboxylic acid group becomes predominantly deprotonated.

Research on related cyclohexane amino acid derivatives has demonstrated that the conformational preferences can influence protonation behavior through effects on the local electrostatic environment. When amino groups occupy axial positions, their basicity may be modified by through-space interactions with other ring substituents. Similarly, the orientation of carboxylic acid groups affects their accessibility to protonating or deprotonating agents, potentially altering their apparent acidity constants.

The following table summarizes the protonation state characteristics of different forms of the compound:

Comparative Structural Analysis with Related β-Amino Acids

The structural characteristics of this compound can be better understood through comparative analysis with related beta-amino acid compounds and cyclohexane derivatives. This compound belongs to the broader class of constrained amino acids where the amino and carboxylic acid functionalities are separated by a cyclohexane ring system rather than the single carbon spacer found in alpha-amino acids. Such structural constraints introduce unique conformational properties and potential biological activities distinct from their more flexible counterparts.

Comparison with 1-aminocyclohexane-1-carboxylic acid reveals fundamental differences in substitution patterns and resulting conformational behavior. While 1-aminocyclohexane-1-carboxylic acid features both functional groups attached to the same carbon atom, creating a quaternary center, 2-amino-2-methylcyclohexane-1-carboxylic acid distributes these groups across adjacent carbon atoms. This positional difference significantly alters the spatial relationship between the amino and carboxyl functionalities, potentially affecting their ability to participate in intramolecular interactions or coordinate with metal centers.

Studies of trans-2-aminocyclohexanecarboxylic acid, which lacks the methyl substituent present in the target compound, provide insights into the effects of additional alkyl substitution. The trans-2-aminocyclohexanecarboxylic acid has been characterized with molecular formula C7H13NO2 and molecular weight 143.186 grams per mole. The addition of the methyl group in 2-amino-2-methylcyclohexane-1-carboxylic acid increases the molecular weight to 157.21 grams per mole for the free base form, representing a 14-unit increase corresponding to the CH2 increment.

Conformational analysis of related structures demonstrates that cyclohexane ring systems consistently adopt chair conformations regardless of the specific substitution pattern. However, the relative positioning of substituents varies significantly based on steric and electronic factors. Research on 1-aminocyclohexane-1-carboxylic acid derivatives shows that amino groups preferentially occupy axial positions in most crystalline forms, contrasting with the general preference for equatorial positioning observed in simple alkyl-substituted cyclohexanes.

The presence of the methyl substituent in 2-amino-2-methylcyclohexane-1-carboxylic acid creates additional steric considerations that influence conformational preferences. Unlike hydrogen atoms, methyl groups exhibit strong preferences for equatorial positioning to minimize 1,3-diaxial interactions. The energy difference between axial and equatorial methylcyclohexane conformers amounts to approximately 7.6 kilojoules per mole, strongly favoring the equatorial arrangement. This steric preference must be balanced against any favorable electronic or hydrogen bonding interactions that might stabilize alternative conformations.

Comparative analysis with 2-amino-3-methylcyclohexane-1-carboxylic acid, which features the methyl substituent at a different position, highlights the importance of substitution patterns in determining overall molecular properties. The repositioning of the methyl group from the 2-position to the 3-position alters the steric environment around both the amino and carboxylic acid functionalities, potentially affecting their reactivity and interaction capabilities. Such positional isomers often exhibit distinct biological activities despite their similar molecular compositions.

Analysis of crystallographic data from related compounds reveals common structural motifs and interaction patterns. The tendency for amino groups to form hydrogen bonding networks in solid-state structures influences crystal packing arrangements and may provide insights into solution-phase behavior. Similarly, carboxylic acid groups frequently participate in dimeric hydrogen bonding patterns that stabilize crystalline forms and affect physical properties such as melting points and solubility characteristics.

The following table provides a comprehensive comparison of structural parameters for related beta-amino acid derivatives:

Properties

IUPAC Name |

2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKSICCAWWEQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-methylcyclohexane-1-carboxylic acid: The non-hydrochloride form of the compound.

2-Amino-2-methylcyclohexane-1-carboxylic acid methyl ester: A derivative with a methyl ester group.

2-Amino-2-methylcyclohexane-1-carboxylic acid ethyl ester: A derivative with an ethyl ester group.

Uniqueness

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Biological Activity

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, a derivative of the amino acid leucine, is a chiral compound with significant biological activity. With a molecular formula of C₇H₁₄ClN₁O₂ and a molecular weight of approximately 163.65 g/mol, it features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring. The hydrochloride form enhances its solubility, facilitating its use in various biological applications.

Pharmacological Properties

The biological activity of this compound is attributed to its role as an amino acid precursor and its structural characteristics. Key pharmacological properties include:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Muscle Growth Promotion : As a leucine derivative, it may stimulate muscle protein synthesis, making it relevant in sports nutrition and muscle recovery formulations .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, contributing to protective roles in biological systems .

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The functional groups present allow for hydrogen bonding and ionic interactions, modulating the activity of these targets. This compound's unique cyclohexane structure may enhance its stability and bioavailability compared to linear amino acids .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Neuroprotection : A study highlighted its neuroprotective properties in models of neurodegeneration, suggesting that it could be beneficial in treating conditions such as Alzheimer's disease .

- Muscle Recovery : Investigations into its role in muscle protein synthesis showed promising results, indicating that supplementation could enhance recovery post-exercise .

- Antioxidant Activity : Compounds with similar structures were tested for their antioxidant capabilities, showing significant protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | Amino Acid | Essential amino acid involved in protein synthesis; promotes muscle recovery. |

| Isoleucine | Amino Acid | Branched-chain amino acid that plays a role in energy regulation during exercise. |

| Valine | Amino Acid | Important for muscle metabolism and repair. |

| 4-Amino-3-hydroxybutanoic Acid | Derivative | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |

Q & A

Q. How can researchers optimize the synthesis yield of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Precursor selection : Use enantiomerically pure starting materials (e.g., cyclohexanol derivatives) to minimize racemization .

- Acid catalysis : Adjust HCl concentration during hydrochlorination to balance reaction rate and byproduct formation .

- Temperature control : Maintain temperatures below 100°C to prevent decomposition of the amino group .

- Purification : Employ recrystallization using ethanol-ether mixtures to isolate high-purity hydrochloride salts .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v), UV detection at 207 nm, and calibration against certified standards .

- Elemental analysis : Validate carbon, hydrogen, and nitrogen content (e.g., expected C: ~55%, H: ~8%, N: ~5%) .

- Melting point determination : Compare observed values (e.g., 186–190°C for cis-isomers) with literature data to detect impurities .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

- Storage conditions : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

- Light sensitivity : Use amber glassware to avoid photolytic decomposition of the cyclohexane backbone .

- Stability monitoring : Perform periodic FT-IR spectroscopy to detect amine oxidation (e.g., shifts in N–H stretching bands at 3300 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Isomer separation : Use chiral HPLC (e.g., Chiralpak® IA column) or enzymatic resolution to isolate cis/trans isomers .

- Activity assays : Compare IC₅₀ values in receptor-binding studies (e.g., serotonin reuptake inhibition) to correlate stereochemistry with efficacy .

- Computational modeling : Perform molecular docking simulations to assess hydrogen-bonding interactions between specific enantiomers and target proteins .

Q. What strategies resolve contradictory data in solubility studies?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) vs. aqueous buffers at varying pH (1–7.4) to identify optimal dissolution conditions .

- Dynamic light scattering (DLS) : Measure particle size distribution to differentiate true solubility from colloidal dispersion artifacts .

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution using calorimetry to validate experimental solubility values .

Q. How can researchers elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative agents (H₂O₂) to simulate accelerated aging .

- LC-MS/MS analysis : Identify degradation products (e.g., cyclohexene derivatives via retro-Diels-Alder reactions) using high-resolution mass spectrometry .

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace proton exchange pathways during hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points?

Methodological Answer:

- Source verification : Cross-check CAS registry data (e.g., CAS 185453-02-5 vs. 130198-05-9) to confirm structural consistency .

- Isomer identification : Use ¹³C NMR to distinguish cis (δ 45–50 ppm for C2) and trans (δ 55–60 ppm) configurations .

- Interlaboratory validation : Compare results across labs using standardized DSC protocols (heating rate: 10°C/min) .

Q. What explains variability in biological assay results across studies?

Methodological Answer:

- Cell line specificity : Test compound activity in multiple cell models (e.g., HEK293 vs. SH-SY5Y) to assess receptor expression-dependent effects .

- Buffer composition : Control for ionic strength and divalent cations (e.g., Mg²⁺), which may chelate the hydrochloride moiety .

- Metabolic stability : Pre-incubate compounds with liver microsomes to account for cytochrome P450-mediated inactivation .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., methyl → ethyl groups) and assess logP changes via reversed-phase TLC .

- Pharmacophore mapping : Use X-ray crystallography to determine 3D alignment of active conformers .

- In vivo correlation : Administer analogs in rodent models and measure pharmacokinetic parameters (AUC, t₁/₂) .

Q. What controls are critical in toxicity profiling?

Methodological Answer:

- Negative controls : Include structurally related inert compounds (e.g., cyclohexanol derivatives lacking the amino group) .

- Dose-response curves : Use at least five concentrations spanning three orders of magnitude to calculate LD₅₀ .

- Histopathology : Compare tissue sections from treated vs. control groups to identify organ-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.